5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrazole ring, and an oxane moiety, making it a complex and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the oxane moiety, and the bromination of the furan ring. Common reagents used in these reactions include bromine, oxane derivatives, and pyrazole precursors. The reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as n-butyllithium and phenylmagnesium bromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
- 5-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids
- 5-bromo derivatives of indole phytoalexins
Uniqueness
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c15-13-2-1-12(21-13)14(19)17-11-7-16-18(9-11)8-10-3-5-20-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKRSADFKQKYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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